molecular formula C23H18N6O3S B15153226 N-(naphthalen-1-yl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(naphthalen-1-yl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B15153226
M. Wt: 458.5 g/mol
InChI Key: JKBMYTYMLZVZFE-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide: is a complex organic compound that features a naphthalene ring, a pyridine ring, and two oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with pyridine: The pyridine ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the propanamide linkage: This can be achieved by reacting the intermediate with acryloyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole rings or the pyridine ring, leading to various reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole or pyridine derivatives.

    Substitution: Various substituted naphthalene or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe or ligand for studying biological processes. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • **N-(naphthalen-1-yl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]butanamide
  • **N-(naphthalen-1-yl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]pentanamide

Uniqueness

The uniqueness of N-(naphthalen-1-yl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C23H18N6O3S

Molecular Weight

458.5 g/mol

IUPAC Name

N-naphthalen-1-yl-3-[3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C23H18N6O3S/c30-20(25-18-7-3-5-15-4-1-2-6-17(15)18)8-9-21-26-19(29-32-21)14-33-23-28-27-22(31-23)16-10-12-24-13-11-16/h1-7,10-13H,8-9,14H2,(H,25,30)

InChI Key

JKBMYTYMLZVZFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC3=NC(=NO3)CSC4=NN=C(O4)C5=CC=NC=C5

Origin of Product

United States

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